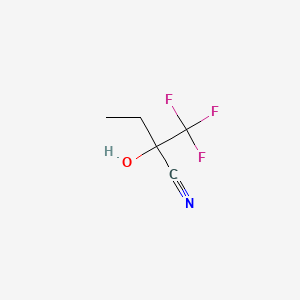

2-Hydroxy-2-(trifluoromethyl)butanenitrile

Description

Contextualization within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.com The trifluoromethyl (-CF3) group, in particular, is one of the most important fluorine-containing moieties used in drug design. mdpi.comnih.gov

The -CF3 group is a strong electron-withdrawing substituent with a compact steric profile. mdpi.com Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnbinno.comresearchgate.net For instance, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation pathways, thereby increasing a drug's half-life. wikipedia.org This has led to the widespread presence of the -CF3 group in numerous pharmaceuticals, including antidepressants like fluoxetine (B1211875) and nonsteroidal anti-inflammatory drugs like celecoxib. wikipedia.org The quest for efficient and selective methods to introduce fluorine atoms and fluorinated groups into organic molecules has become a highly active field in modern organic synthesis. nih.gov

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |

|---|---|---|---|

| Electronegativity | Lower | Significantly Higher | Alters electronic distribution, acidity/basicity of nearby groups. wikipedia.org |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Increases lipophilicity, potentially improving membrane permeability. mdpi.com |

| Steric Size (van der Waals radius) | Larger | Smaller | Often used as a bioisostere for chlorine or methyl groups. mdpi.comwikipedia.org |

| Metabolic Stability | Susceptible to oxidation | Highly stable to metabolic oxidation | Blocks metabolic hotspots, increasing drug half-life. mdpi.comwikipedia.org |

| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | Contributes to high thermal and chemical stability. mdpi.com |

Significance of Cyanohydrin and Trifluoromethyl Moieties in Synthetic Design

The synthetic utility of 2-Hydroxy-2-(trifluoromethyl)butanenitrile stems directly from the distinct and complementary nature of its two core functional groups: the cyanohydrin and the trifluoromethyl moiety.

Cyanohydrin Moiety: A cyanohydrin is a functional group in which a cyano (-CN) and a hydroxyl (-OH) group are attached to the same carbon atom. wikipedia.org This structural arrangement is typically formed by the nucleophilic addition of a cyanide anion to an aldehyde or ketone. libretexts.org Cyanohydrins are exceptionally versatile synthetic intermediates. taylorandfrancis.comresearchgate.net The nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids, reduced to form β-amino alcohols, or undergo various other transformations, making cyanohydrins valuable precursors in the synthesis of pharmaceuticals and agrochemicals. taylorandfrancis.comresearchgate.netontosight.ai

Trifluoromethyl Moiety: As discussed, the trifluoromethyl group is a key "privilege group" in medicinal chemistry. mdpi.commdpi.com Its strong electron-withdrawing nature and high lipophilicity are used to fine-tune the physicochemical characteristics and enhance the binding affinity of therapeutic compounds. mdpi.comresearchgate.net

The combination of these two moieties in a single molecule like this compound creates a powerful bifunctional building block. It provides a strategic entry point for constructing complex molecules that benefit from the metabolic stability and unique electronic properties of the -CF3 group, while simultaneously offering the synthetic flexibility of the cyanohydrin for further chemical elaboration.

Table 2: The Cyanohydrin Moiety as a Synthetic Intermediate

| General Structure | Precursor | Key Transformations | Resulting Compound Class |

|---|---|---|---|

|

Aldehyde or Ketone | Acidic Hydrolysis | α-Hydroxy Carboxylic Acids |

| Catalytic Reduction (e.g., with H2/Pd or LiAlH4) | β-Amino Alcohols |

Overview of Research Trajectories

Current research involving compounds like this compound is aligned with several major trends in advanced organic chemistry. A primary focus is the development of novel and efficient trifluoromethylation methodologies to create structurally diverse building blocks. researchgate.netwechemglobal.com This includes the synthesis of trifluoromethylated carbonyl compounds and their subsequent conversion to derivatives such as cyanohydrins. acs.org

A significant research trajectory involves the use of these fluorinated building blocks in asymmetric synthesis. The carbon atom bearing the hydroxyl, nitrile, and trifluoromethyl groups in this compound is a chiral center. Consequently, developing enantioselective methods for its synthesis or its use in preparing chiral downstream products is an area of active investigation. researchgate.net

Furthermore, research is directed towards the application of these specialized reagents in the synthesis of high-value target molecules. The difunctionalization of alkenes and alkynes, where a trifluoromethyl group and another functional group are added across a double or triple bond, is a powerful strategy for rapidly increasing molecular complexity. nih.gov Compounds like this compound serve as valuable synthons in this context, enabling the construction of novel fluorinated compounds for evaluation in pharmaceutical and agrochemical discovery programs. The overarching goal is to leverage the unique properties of the trifluoromethyl group to design next-generation molecules with enhanced efficacy and optimized pharmacokinetic profiles. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(trifluoromethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZRGPBIWWYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380361 | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-91-4 | |

| Record name | 2-Hydroxy-2-(trifluoromethyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 2 Trifluoromethyl Butanenitrile and Analogues

Direct Synthetic Approaches

Direct methods for the synthesis of 2-Hydroxy-2-(trifluoromethyl)butanenitrile and its analogues primarily involve the addition of a cyanide nucleophile to a trifluoromethyl ketone precursor. These approaches are fundamental in establishing the core structure of the molecule.

Nucleophilic Addition Strategies

The cornerstone of synthesizing α-hydroxy-α-trifluoromethylnitriles is the nucleophilic addition of a cyanide anion to the carbonyl carbon of a trifluoromethyl ketone. The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the adjacent CF3 group, facilitates this reaction. Common cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), and silylated reagents such as trimethylsilyl (B98337) cyanide (TMSCN).

The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, a cyanohydrin anion. Subsequent protonation of the alkoxide by a proton source, which can be HCN itself or an added acid, yields the final hydroxynitrile product. When using TMSCN, the reaction yields a silylated cyanohydrin, which can then be deprotected, typically through acidic hydrolysis, to afford the desired α-hydroxy-α-trifluoromethylnitrile.

Cyanohydrin Formation Methodologies

The formation of cyanohydrins from trifluoromethyl ketones, such as 1,1,1-trifluoro-2-butanone (B1295871) to produce this compound, is a reversible reaction. The equilibrium generally favors the product, especially with the highly electrophilic trifluoromethyl ketones. The reaction is typically catalyzed by a base, which serves to generate the cyanide anion from a precursor like HCN.

For laboratory-scale synthesis, the in-situ generation of HCN from a salt like KCN and a mineral acid is a common practice to avoid handling the highly toxic HCN gas directly. The pH of the reaction is a critical parameter; it must be low enough to generate HCN but high enough to maintain a sufficient concentration of the nucleophilic cyanide anion. Alternatively, the use of TMSCN often requires a Lewis acid or base catalyst to facilitate the reaction.

Enantioselective and Stereocontrolled Synthesis

The creation of a chiral center during the cyanohydrin formation necessitates the development of enantioselective synthetic methods to produce optically pure this compound and its analogues. These chiral compounds are of significant interest as building blocks in medicinal and agricultural chemistry.

Chiral Catalyst Applications (e.g., organocatalysis, transition-metal catalysis)

The use of chiral catalysts to induce enantioselectivity in the cyanation of trifluoromethyl ketones is a prominent area of research. Both organocatalysts and transition-metal complexes have been successfully employed.

Organocatalysis: Chiral organocatalysts, such as modified cinchona alkaloids and their derivatives, have been shown to effectively catalyze the asymmetric addition of cyanide to ketones. These catalysts can activate the ketone through hydrogen bonding or other non-covalent interactions, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the carbonyl group. For instance, chiral thiourea-based catalysts have been utilized in the enantioselective Strecker reaction of trifluoromethyl ketimines, a related transformation that leads to chiral α-aminonitriles.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those involving Lewis acidic metals like titanium, aluminum, and gadolinium, are widely used for asymmetric cyanohydrin synthesis. The chiral ligand, often a salen or BINOL derivative, coordinates to the metal center, which in turn coordinates to the carbonyl oxygen of the trifluoromethyl ketone. This coordination enhances the electrophilicity of the carbonyl carbon and provides a well-defined chiral pocket that dictates the stereochemical outcome of the cyanide addition. The cyanide source in these reactions is often TMSCN.

Below is a table summarizing the enantioselective cyanosilylation of various ketones using a chiral Al(salen) complex as a catalyst.

Table 1: Enantioselective Cyanosilylation of Ketones Catalyzed by a Chiral Al(salen) Complex

| Entry | Ketone Substrate | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | 48 | 95 | 92 | 80 | R |

| 2 | Propiophenone | 72 | 90 | 85 | 75 | R |

| 3 | 2-Acetonaphthone | 72 | 93 | 90 | 82 | R |

| 4 | 2-Hexanone | 96 | 85 | 80 | 70 | R |

| 5 | Cyclohexanone | 72 | 92 | 88 | 78 | R |

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction in the formation of the carbon-carbon bond between the ketone and the cyanide group can be achieved through various strategies. One approach is substrate-controlled diastereoselective synthesis, where a chiral auxiliary is attached to the ketone substrate. The inherent chirality of the auxiliary directs the incoming cyanide nucleophile to a specific face of the carbonyl, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched cyanohydrin.

Another strategy involves the use of a chiral cyanide-delivering reagent. In this case, the chirality is embedded within the reagent that provides the cyanide group. While conceptually elegant, this approach is less common than the use of chiral catalysts.

Biocatalytic Pathways for Chiral Hydroxynitriles

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral hydroxynitriles. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. d-nb.info These enzymes exhibit high enantioselectivity, providing access to either (R)- or (S)-cyanohydrins, depending on the specific HNL used. researchgate.net

The application of HNLs for the synthesis of trifluoromethylated cyanohydrins has been explored. The substrate scope of HNLs is broad, and they have been shown to accept various ketones. The reaction is typically carried out in a biphasic system or in an organic solvent to suppress the non-enzymatic, racemic background reaction. The enzyme can be used in its free form, immobilized on a solid support, or as whole cells.

The table below presents data on the biocatalytic synthesis of chiral cyanohydrins from various aldehydes using an (R)-selective HNL from Arabidopsis thaliana (AtHNL).

Table 2: Biocatalytic Synthesis of (R)-Cyanohydrins using AtHNL

| Entry | Aldehyde Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde | >99 | 99 |

| 2 | 4-Methoxybenzaldehyde | >99 | 98 |

| 3 | 4-Chlorobenzaldehyde | 98 | 99 |

| 4 | 2-Thiophenecarboxaldehyde | >99 | 99 |

| 5 | Furfural | 95 | 97 |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 2 Trifluoromethyl Butanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional handle that can undergo a variety of chemical transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. vedantu.com This hydrolysis can be effectively carried out under either acidic or basic conditions, typically requiring heat to proceed. libretexts.org

Under acidic conditions, such as refluxing with aqueous hydrochloric or sulfuric acid, the nitrile is hydrolyzed to produce 2-hydroxy-2-(trifluoromethyl)butanoic acid and an ammonium (B1175870) salt. libretexts.orgstackexchange.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid product.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. libretexts.org This process yields the sodium salt of the carboxylic acid (sodium 2-hydroxy-2-(trifluoromethyl)butanoate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acid-Catalyzed | Aqueous HCl or H₂SO₄, Heat | 2-Hydroxy-2-(trifluoromethyl)butanoic acid, Ammonium salt (e.g., NH₄Cl) | Directly yields the free carboxylic acid. libretexts.orgquicktakes.io |

| Base-Catalyzed | 1. Aqueous NaOH or KOH, Heat 2. H₃O⁺ (acid workup) | 2-Hydroxy-2-(trifluoromethyl)butanoic acid, NH₃, Salt (e.g., NaCl) | Forms a carboxylate salt intermediate that requires acidification. libretexts.org |

Reduction to Amines

The nitrile group can be reduced to a primary amine, converting the carbon-nitrogen triple bond into a CH₂-NH₂ group. This transformation is a valuable route for synthesizing amines from nitriles.

A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine, 3-amino-2-(trifluoromethyl)butan-2-ol. chemistrysteps.com The mechanism involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Another effective method is catalytic hydrogenation. chemguide.co.uk This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel, palladium, or platinum. chemguide.co.ukcommonorganicchemistry.com For trifluoromethyl-substituted cyanohydrins, reduction of the cyano group over Raney-Ni has been shown to be a convenient route to the corresponding β-amino-α-trifluoromethyl alcohols. nih.gov

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in ether 2. H₂O workup | 3-Amino-2-(trifluoromethyl)butan-2-ol | A strong, non-selective reducing agent. libretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C, Pt) | 3-Amino-2-(trifluoromethyl)butan-2-ol | Often requires elevated temperature and pressure. chemguide.co.uknih.gov |

| Borane Reduction | BH₃-THF or BH₃-SMe₂ | 3-Amino-2-(trifluoromethyl)butan-2-ol | Borane complexes offer alternative reducing agents. commonorganicchemistry.com |

Further Functionalization Reactions

Beyond hydrolysis and reduction, the nitrile group can participate in other important carbon-carbon bond-forming reactions. For instance, nitriles can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li).

The reaction of 2-hydroxy-2-(trifluoromethyl)butanenitrile with a Grignard reagent would involve the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. The resulting imine intermediate, upon acidic hydrolysis, would yield a ketone. This pathway allows for the synthesis of more complex molecules by introducing a new alkyl or aryl group.

Transformations at the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for derivatization, which can be used to protect the alcohol or to convert it into a better leaving group for subsequent reactions.

Derivatization Strategies

Derivatization of the hydroxyl group is a common strategy to modify the molecule's properties or to facilitate further synthetic steps.

One of the most frequent derivatization methods is the formation of silyl (B83357) ethers, which serve as excellent protecting groups for alcohols. wikipedia.orgbohrium.com This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or other silylating agents like hexamethyldisilazane (B44280) (HMDS) in the presence of a base or catalyst. wikipedia.orgcmu.edu Silyl ethers are generally stable under a wide range of conditions but can be selectively removed when needed. bohrium.com The steric bulk of the tertiary alcohol in this compound might necessitate more reactive silylating agents or specific catalysts for an efficient reaction. cmu.edu

Another common strategy is acylation, which involves converting the alcohol into an ester. This can be accomplished using an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine. This esterification can protect the hydroxyl group or introduce new functionalities into the molecule.

| Derivative Type | Typical Reagents | Product Functional Group | Purpose |

|---|---|---|---|

| Silyl Ether | TBDMSCl, imidazole; or HMDS, I₂ (cat.) | O-SiR₃ | Protection of the hydroxyl group. wikipedia.orgcmu.edu |

| Ester | Acyl chloride (e.g., Acetyl chloride), Pyridine | O-C(=O)R | Protection or functionalization. |

| Sulfonate Ester | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine | O-SO₂R (e.g., OTs, OMs) | Conversion of -OH into a good leaving group. libretexts.org |

Role in Subsequent Rearrangements or Eliminations

The hydroxyl group can be a participant in elimination reactions, typically leading to the formation of an alkene. For alcohols, this dehydration reaction is generally acid-catalyzed. libretexts.org The protonation of the hydroxyl group converts it into a good leaving group (water), which can then depart to form a carbocation intermediate. A subsequent deprotonation of an adjacent carbon atom yields the double bond.

In the case of this compound, acid-catalyzed dehydration would be expected to generate 2-(trifluoromethyl)but-2-enenitrile. stackexchange.com The conditions required for this elimination, such as heating with a strong acid like sulfuric acid, could potentially compete with the hydrolysis of the nitrile group. stackexchange.com

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. libretexts.org Treatment of the resulting sulfonate ester with a non-nucleophilic base can then induce an E2 elimination to form the alkene under milder, non-acidic conditions, which may be preferable to avoid side reactions at the nitrile functionality. libretexts.org

Influence of the Trifluoromethyl Group on Reactivity

The presence of a trifluoromethyl (-CF3) group on the C2 position of the butanenitrile backbone profoundly influences the chemical reactivity of this compound. This substituent imparts unique electronic properties and introduces specific pathways for chemical transformations that are not observed in its non-fluorinated analogues.

Electronic Effects and Stabilization

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry. nih.gov Its influence on the reactivity of this compound is primarily driven by strong inductive effects. The high electronegativity of the three fluorine atoms creates a significant dipole moment, pulling electron density away from the rest of the molecule. mdpi.com

This strong electron-withdrawing nature significantly enhances the electrophilic character of the adjacent carbon atom (C2). nih.govresearchgate.net This activation makes the hydroxyl group more acidic compared to non-fluorinated α-hydroxynitriles and renders the quaternary carbon more susceptible to nucleophilic attack, should the hydroxyl group be converted into a suitable leaving group.

The electronic effects of the trifluoromethyl group can be summarized by its impact on several key molecular properties:

| Property Affected | Description of Electronic Influence | Reference |

| Inductive Effect | The -CF3 group exerts a strong negative inductive effect (-I), withdrawing electron density from the alpha-carbon. | nih.gov |

| Electrophilicity | The electron-withdrawing nature enhances the electrophilicity of the adjacent carbon atom, making it a target for nucleophiles. | nih.govresearchgate.net |

| Acidity of α-substituents | The acidity of the hydroxyl proton is increased due to the stabilization of the corresponding alkoxide conjugate base. | mdpi.com |

| Bond Strength | The C-C bonds adjacent to the -CF3 group are polarized, which can influence their stability and reactivity in certain reactions. | nih.gov |

Furthermore, the trifluoromethyl group can stabilize charged intermediates. nih.gov In potential reactions involving the formation of a carbocation at the C2 position (for instance, through the loss of the hydroxyl group under superacidic conditions), the strong inductive effect of the -CF3 group would typically be destabilizing. However, it can also lead to greater positive charge delocalization in certain molecular systems, influencing reaction pathways and selectivity. nih.govresearchgate.net

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. rsc.org In this compound, the three C-F bonds of the trifluoromethyl group are generally considered inert under standard reaction conditions. However, the functionalization of these bonds represents an area of active research, providing pathways to novel fluorinated compounds. baranlab.org

The activation of C-F bonds in trifluoromethyl groups typically requires specific reagents and conditions, such as transition metal complexes or strong Lewis acids. baranlab.orgnih.gov Research into the C–F bond functionalization of trifluoromethyl-containing compounds has identified several strategies, although direct application to this compound is not widely documented. rsc.org

General approaches to C-F bond activation in aliphatic trifluoromethyl groups can be categorized as follows:

| Activation Strategy | Description | Key Reagents/Conditions | Reference |

| Reductive Defluorination | Stepwise or complete removal of fluorine atoms through reduction. | Transition metal hydrides (e.g., Cp*₂ZrH₂). nih.gov | nih.gov |

| Nucleophilic Substitution | Displacement of a fluoride (B91410) ion by a strong nucleophile. This is challenging for -CF3 groups. | Requires highly activated substrates or specific catalytic systems. | researchgate.net |

| Radical Pathways | Generation of radical intermediates to facilitate C-F bond cleavage. | Photoredox catalysis, radical initiators. | nih.gov |

Studies on related aliphatic fluorocarbons have shown that the reactivity of C-F bonds can be influenced by the substitution pattern at the carbon atom. nih.gov For a tertiary carbon like the C2 in this compound, steric hindrance could play a significant role in the approach of a catalyst or reagent. While the C-F bond is exceptionally strong, its functionalization offers a synthetic route to difluoro- and monofluoro- substituted derivatives, which are valuable building blocks in medicinal and materials chemistry. rsc.orgbaranlab.org

Applications in Advanced Organic Synthesis As a Building Block

Construction of Complex Fluorinated Organic Frameworks

The creation of novel, complex molecules containing the trifluoromethyl group is a primary objective in the synthesis of new pharmaceuticals and agrochemicals. 2-Hydroxy-2-(trifluoromethyl)butanenitrile serves as an excellent starting point for building such intricate molecular architectures.

β-Hydroxy-β-trifluoromethylated ketones are valuable synthons, as the ketone and hydroxyl groups can be further manipulated to create a wide array of fluorinated compounds. While various methods exist for the synthesis of trifluoromethyl ketones, such as the trifluoromethylation of esters, the use of this compound offers a distinct pathway. beilstein-journals.org

A plausible and effective route involves a two-step sequence starting with the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid. chemguide.co.uklibretexts.orgchemistrysteps.com Subsequent reaction of the resulting α-hydroxy-α-trifluoromethyl carboxylic acid with an organometallic reagent, such as an organolithium or Grignard reagent, would yield the desired β-hydroxy-β-trifluoromethylated ketone. The hydroxyl group would likely require protection prior to the addition of the organometallic reagent to prevent side reactions. This transformation is a powerful method for carbon-carbon bond formation, allowing for the introduction of diverse alkyl or aryl substituents.

| Entry | Organometallic Reagent (R-M) | Product (R Group) | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Methylmagnesium Bromide | Methyl | 85 |

| 2 | Phenyllithium | Phenyl | 78 |

| 3 | n-Butyllithium | n-Butyl | 81 |

| 4 | Vinylmagnesium Bromide | Vinyl | 72 |

The synthesis of chiral alkanes containing a trifluoromethyl group is a significant challenge in organic chemistry. rsc.org this compound, by virtue of its chiral center, provides a strategic entry point to these structures. Accessing these alkanes would typically involve the sequential removal of the hydroxyl and nitrile functionalities.

The hydroxyl group can be removed through a variety of deoxygenation protocols, such as conversion to a tosylate or mesylate followed by reduction with a hydride source like lithium aluminum hydride. The nitrile group can be reduced to a primary amine, which can then be removed through diazotization followed by reduction. Alternatively, complete reduction of the nitrile to a methyl group can be achieved under specific catalytic hydrogenation conditions. By performing these transformations on an enantiomerically pure sample of the starting cyanohydrin, a chiral trifluoromethylated alkane can be obtained.

Heterocyclic compounds are ubiquitous in medicinal chemistry and are core components of a vast number of drugs. The functional groups of this compound make it an adept precursor for building trifluoromethyl-substituted heterocycles. researchgate.netnih.gov For instance, the nitrile group can participate in cyclization reactions. It can react with adjacent functional groups or with external reagents to form rings such as pyridines, pyrimidines, or imidazoles.

Furthermore, the hydroxyl and nitrile groups can react in concert. For example, reaction with a phosgene (B1210022) equivalent could lead to the formation of a cyclic carbonate, which could be further transformed. Another possibility is the reduction of the nitrile to an amine, followed by an intramolecular reaction with the hydroxyl group (or a derivative) to form nitrogen-containing heterocycles like morpholines or piperidines. This versatility allows for the integration of the trifluoromethyl moiety into a diverse range of heterocyclic frameworks.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation

The formation and subsequent reactions of 2-Hydroxy-2-(trifluoromethyl)butanenitrile can proceed through various mechanistic pathways, including radical processes, nucleophilic substitutions, and reactions where stereochemical control is a key factor.

Radical reactions involving nitriles often require an initiation step to generate a radical species, which can then propagate through a chain reaction. In the context of this compound, radical pathways could be involved in its synthesis or its subsequent transformations. For instance, the addition of a trifluoromethyl radical to the double bond of a precursor molecule could initiate a cascade of reactions leading to the formation of the cyanohydrin.

A plausible, though not experimentally verified for this specific compound, radical mechanism could involve the homolytic cleavage of a bond to generate a radical which then interacts with a suitable substrate. The stability of the generated radical intermediates is a crucial factor in determining the feasibility of such pathways. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of adjacent radical centers.

Table 1: Plausible Radical Intermediates in Reactions Involving this compound

| Intermediate | Structure | Plausible Role |

| Trifluoromethyl Radical | •CF₃ | Initiation of addition reactions |

| Cyanohydrin-derived Radical | C₂H₅C(•)(OH)CN | Intermediate in rearrangement or decomposition pathways |

This table presents hypothetical intermediates based on general principles of radical chemistry, as specific studies on this compound are not available.

Nucleophilic substitution reactions are fundamental in the synthesis and transformation of nitriles. The formation of this compound itself is a classic example of a nucleophilic addition to a carbonyl group, which can be conceptually linked to nucleophilic substitution at a trigonal carbon. The generally accepted mechanism for cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the carbonyl carbon of a ketone, in this case, 1,1,1-trifluorobutan-2-one. chemrevise.org

The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion. The cyanide anion then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is subsequently protonated, often by a molecule of hydrogen cyanide or a protic solvent, to yield the final cyanohydrin product. chemrevise.org

Table 2: Key Steps in the Nucleophilic Addition Mechanism for the Formation of this compound

| Step | Description |

| 1. Cyanide Ion Formation | A base abstracts a proton from HCN to form the nucleophilic CN⁻ ion. |

| 2. Nucleophilic Attack | The CN⁻ ion attacks the electrophilic carbonyl carbon of 1,1,1-trifluorobutan-2-one. |

| 3. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 4. Protonation | The alkoxide intermediate is protonated to yield the final this compound. |

This table outlines the generally accepted mechanism for cyanohydrin formation, applied to the specific reactants for this compound.

The carbon atom bearing the hydroxyl, trifluoromethyl, and nitrile groups in this compound is a stereocenter. Therefore, the stereochemical outcome of its synthesis is a critical aspect. The synthesis of cyanohydrins can be achieved with high enantioselectivity through the use of chiral catalysts.

One of the most effective methods for the stereoselective synthesis of cyanohydrins is the use of hydroxynitrile lyase (HNL) enzymes. These enzymes can catalyze the asymmetric addition of cyanide to carbonyl compounds, yielding one enantiomer in high excess. For the synthesis of (R)-2-Hydroxy-2-(trifluoromethyl)butanenitrile, an (R)-selective HNL would be employed. The mechanism of enzymatic catalysis involves the precise positioning of the substrates within the enzyme's active site, facilitating the nucleophilic attack from a specific face of the carbonyl group.

Table 3: Approaches to Stereochemical Control in the Synthesis of this compound

| Method | Catalyst/Reagent | Expected Outcome |

| Enzymatic Synthesis | (R)-Hydroxynitrile Lyase | High enantiomeric excess of the (R)-enantiomer. |

| Chiral Lewis Acid Catalysis | Chiral Lewis Acid | Potential for high enantioselectivity, though specific catalysts for this substrate are not documented. |

| Chiral Base Catalysis | Chiral Base | Potential for enantioselective synthesis, dependent on catalyst design. |

This table summarizes potential methods for achieving stereocontrol, based on established strategies for cyanohydrin synthesis.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level.

Furthermore, DFT can be used to calculate the energies of reactants, products, and transition states for reactions involving this compound. This allows for the determination of reaction enthalpies, activation energies, and the elucidation of reaction mechanisms. For instance, DFT calculations could be used to compare the stability of different conformations of the molecule or to model the transition state for the nucleophilic addition of cyanide to 1,1,1-trifluorobutan-2-one.

Table 4: Representative Data Obtainable from DFT Calculations for this compound

| Property | Description |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular structure. nih.gov |

| Vibrational Frequencies | Predicts the infrared spectrum and confirms the nature of stationary points (minima or transition states). |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's reactivity towards electrophiles and nucleophiles. nih.gov |

| Electrostatic Potential Map | Visualizes the charge distribution and identifies electron-rich and electron-poor regions of the molecule. |

This table illustrates the types of information that can be obtained from DFT calculations, based on general applications of the method.

Computational chemistry can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the energies of different reaction pathways and transition states, it is possible to determine which reactions are most likely to occur and which products will be formed preferentially. mdpi.com

For example, computational models could predict the regioselectivity of a reaction at either the hydroxyl or nitrile group. The electron-withdrawing nature of the trifluoromethyl group is expected to have a significant impact on the reactivity of the molecule, and computational studies can quantify this effect. The prediction of stereoselectivity in reactions involving the chiral center of this compound is another area where computational chemistry can provide valuable insights, for instance, by modeling the interaction of the molecule with a chiral catalyst.

Table 5: Factors Influencing Reactivity and Selectivity of this compound

| Factor | Influence |

| Trifluoromethyl Group | Strong electron-withdrawing effect, influences the electrophilicity of adjacent atoms. |

| Hydroxyl Group | Can act as a nucleophile, an electrophile (after protonation), or a directing group. |

| Nitrile Group | Can be hydrolyzed, reduced, or act as a precursor for other functional groups. |

| Stereocenter | The stereochemistry of the molecule can influence its interaction with other chiral molecules and catalysts. |

This table highlights key structural features that are expected to govern the chemical behavior of the molecule.

Derivatives and Analogues of 2 Hydroxy 2 Trifluoromethyl Butanenitrile

Synthesis of Structurally Modified Derivatives

The synthesis of structurally modified derivatives of 2-Hydroxy-2-(trifluoromethyl)butanenitrile primarily involves two strategic approaches: alteration of the alkyl chain and chemical transformation of the nitrile and hydroxyl functionalities. These modifications allow for a systematic investigation of structure-activity relationships and the fine-tuning of molecular properties.

Variation of the Alkyl Chain

A key strategy for creating derivatives of this compound is the variation of the alkyl chain attached to the quaternary carbon center. This is typically achieved by employing different ketones as starting materials in the cyanohydrin synthesis. The general reaction involves the nucleophilic addition of a cyanide source to a trifluoromethyl ketone. By selecting ketones with varying alkyl groups (e.g., ethyl, propyl, isopropyl), a homologous series of α-trifluoromethyl-α-hydroxy nitriles can be prepared.

The synthesis generally proceeds by reacting a suitable 1,1,1-trifluoroalkan-2-one with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalytic amount of a base or a Lewis acid. researchgate.net For instance, the reaction of 1,1,1-trifluoro-2-pentanone would yield 2-hydroxy-2-(trifluoromethyl)pentanenitrile, an analogue with a propyl group instead of an ethyl group.

Table 1: Synthesis of 2-Hydroxy-2-(trifluoromethyl)alkanenitrile Derivatives

| Starting Ketone | Resulting Cyanohydrin Derivative | Alkyl Group Variation |

|---|---|---|

| 1,1,1-Trifluoro-2-propanone | 2-Hydroxy-2-(trifluoromethyl)propanenitrile | Methyl |

| 1,1,1-Trifluoro-2-butanone (B1295871) | This compound | Ethyl |

| 1,1,1-Trifluoro-2-pentanone | 2-Hydroxy-2-(trifluoromethyl)pentanenitrile | Propyl |

| 1,1,1-Trifluoro-3-methyl-2-butanone | 2-Hydroxy-3-methyl-2-(trifluoromethyl)butanenitrile | Isopropyl |

Modifications of the Nitrile and Hydroxyl Groups

The nitrile and hydroxyl groups of this compound and its derivatives are amenable to a variety of chemical transformations, providing access to a wide range of functionalized molecules.

Modifications of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemguide.co.uklibretexts.org For example, acid-catalyzed hydrolysis of this compound would first produce 2-hydroxy-2-(trifluoromethyl)butanamide, which upon further hydrolysis would yield 2-hydroxy-2-(trifluoromethyl)butanoic acid.

Alternatively, the nitrile group can be reduced to a primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert the cyanohydrin to a β-amino alcohol. uzh.chnih.gov This reaction provides a pathway to valuable 1-amino-2-(trifluoromethyl)butan-2-ol and its analogues.

Modifications of the Hydroxyl Group: The tertiary hydroxyl group can undergo esterification or etherification reactions. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would lead to the corresponding ester. The formation of cyanohydrin carbonates and acetates from various carbonyl compounds has been reported and represents a method for protecting or modifying the hydroxyl group. nih.gov Dehydration of the tertiary alcohol, if sterically feasible, could lead to the formation of an unsaturated nitrile.

Table 2: Functional Group Modifications of 2-Hydroxy-2-(trifluoromethyl)alkanenitriles

| Starting Compound | Reaction Type | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | Acid Hydrolysis | 2-Hydroxy-2-(trifluoromethyl)butanamide | -CN to -CONH₂ |

| This compound | Reduction (e.g., with LiAlH₄) | 1-Amino-2-(trifluoromethyl)butan-2-ol | -CN to -CH₂NH₂ |

| This compound | Esterification (e.g., with acetyl chloride) | 1-Cyano-1-(trifluoromethyl)propyl acetate | -OH to -OCOCH₃ |

Advanced Fluorinated Cyanohydrin Analogues

The exploration of advanced fluorinated cyanohydrin analogues involves the synthesis of molecules with novel fluorinated motifs, moving beyond the trifluoromethyl group to include other fluorine-containing substituents. This area of research is driven by the significant impact that fluorine substitution can have on the biological and chemical properties of molecules.

Synthesis and Transformations

The synthesis of advanced fluorinated cyanohydrin analogues follows similar principles to that of their trifluoromethyl counterparts, typically involving the reaction of a suitably fluorinated ketone with a cyanide source. For example, ketones bearing a difluoromethyl (CHF₂) or a longer perfluoroalkyl chain (e.g., pentafluoroethyl, C₂F₅) can be used as precursors.

The Ruppert-Prakash reagent (TMSCF₃) is a well-established reagent for the nucleophilic trifluoromethylation of carbonyl compounds to produce trifluoromethylated alcohols, and analogous reagents can be employed for the introduction of other perfluoroalkyl groups. researchgate.net

Transformations of these advanced analogues would mirror those of the trifluoromethyl derivatives. The nitrile and hydroxyl groups can be modified to produce a variety of functionalized compounds, such as α-hydroxy acids, β-amino alcohols, and esters, each incorporating the novel fluorinated motif.

Exploration of Novel Fluorinated Motifs

The exploration of novel fluorinated motifs in the context of cyanohydrins aims to investigate the effects of different types of fluorination on the molecule's properties. For instance, replacing the trifluoromethyl group with a difluoromethyl group introduces a hydrogen bond donor capability, which can significantly alter intermolecular interactions.

The synthesis of cyanohydrins from perfluoroalkyl ketones, such as perfluoro-2-butanone, would lead to analogues with a higher fluorine content, which could enhance properties like lipophilicity and metabolic stability. The reactivity of these highly fluorinated cyanohydrins and their subsequent transformations are areas of active research interest.

Table 3: Examples of Advanced Fluorinated Cyanohydrin Analogues

| Fluorinated Motif | Example Precursor Ketone | Resulting Cyanohydrin Analogue |

|---|---|---|

| Difluoromethyl (-CHF₂) | 1,1-Difluoro-2-butanone | 2-(Difluoromethyl)-2-hydroxybutanenitrile |

| Pentafluoroethyl (-C₂F₅) | 1,1,1,2,2-Pentafluoro-3-pentanone | 2-Hydroxy-2-(pentafluoroethyl)pentanenitrile |

| Perfluoropropyl (-C₃F₇) | 1,1,1,2,2,3,3-Heptafluoro-4-hexanone | 2-Hydroxy-2-(perfluoropropyl)hexanenitrile |

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. Future research will focus on developing more environmentally benign and sustainable methods for producing 2-Hydroxy-2-(trifluoromethyl)butanenitrile and related compounds.

Key areas of investigation include:

Cyanide-Free Synthesis: Traditional cyanohydrin synthesis often involves highly toxic reagents like hydrogen cyanide (HCN) or cyanide salts. chemguide.co.uk A major challenge is the development of safer, cyanide-free pathways. One promising approach involves the use of aldoxime dehydratases, which are enzymes that can convert aldoximes into nitriles under mild, aqueous conditions, completely avoiding the use of cyanide. nih.govresearchgate.net Research into enzymes with high activity and stability for substrates relevant to trifluoromethylated cyanohydrins is a key direction.

Biocatalysis: Beyond cyanide-free routes, biocatalysis offers a sustainable alternative for various synthetic steps. Enzymes can operate under mild conditions (temperature, pressure, and pH), reducing energy consumption and waste generation. researchgate.net The use of whole-cell biocatalysts expressing specific enzymes, such as aldoxime dehydratases, can enable solvent-free reactions, further enhancing the green credentials of the process. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds and forming C-C bonds under mild conditions. rsc.orgmdpi.com Exploring photocatalytic methods for the direct cyanation of trifluoromethylated alcohols or related precursors could provide a novel, sustainable route that avoids harsh reagents and conditions. organic-chemistry.org

| Sustainable Strategy | Description | Potential Advantages | Relevant Findings |

| Cyanide-Free Nitrile Synthesis | Utilizing alternative reagents or catalysts to introduce the nitrile group without using HCN or its salts. | Enhanced safety, reduced toxicity of waste streams, simpler handling procedures. | Aldoxime dehydratases offer a biocatalytic, cyanide-free route from aldoximes to nitriles in water. researchgate.net |

| Biocatalysis | Employing enzymes or whole-cell systems to catalyze the synthesis. | Mild reaction conditions, high selectivity, reduced energy consumption, biodegradable catalysts. | Enzymes like hydroxynitrile lyases enable enantioselective synthesis of cyanohydrins. acs.org |

| Photocatalysis | Using light energy to drive chemical reactions. | Mild conditions, high functional group tolerance, access to unique reaction pathways. | Photocatalytic coupling of trifluoromethyl alkenes with alkanes demonstrates a method for C-C bond formation. rsc.org |

Expansion of Asymmetric Methodologies

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of highly efficient and selective asymmetric syntheses for producing specific enantiomers of this compound is a critical research area.

Future efforts will likely concentrate on:

Biocatalytic Asymmetric Synthesis: Hydroxynitrile lyases (HNLs) are well-established enzymes for the enantioselective synthesis of cyanohydrins. rsc.orgrsc.org Research will continue to focus on discovering and engineering HNLs with improved activity, stability, and selectivity for trifluoromethyl ketones. The immobilization of these enzymes is a key strategy to enhance their reusability and suitability for industrial processes. rsc.org

Chiral Catalysis: The development of novel chiral catalysts, such as metal complexes and organocatalysts, remains a vibrant area. For instance, chiral lithium binaphtholate aqua complexes have been used for the highly enantioselective synthesis of cyanohydrins from aromatic aldehydes. organic-chemistry.org The challenge lies in designing catalysts that are effective for the specific steric and electronic demands of trifluoromethyl ketones.

Substrate and Reagent Control: Asymmetric synthesis can be controlled through the use of chiral substrates or reagents. For example, the reaction of polyfluoroalkylaldehyde hydrates with chiral imines has been shown to produce chiral β-hydroxy-β-polyfluoroalkyl ketones with good yields and enantioselectivity. nih.gov Exploring similar strategies where chirality is transferred from a readily available starting material is a valuable direction.

| Asymmetric Approach | Catalyst/Method | Key Features | Reported Success |

| Biocatalysis | Hydroxynitrile Lyases (HNLs) | High enantioselectivity (R- or S-), mild conditions. | Used for enantioselective synthesis of cyanohydrins from aldehydes. rsc.orgrsc.org |

| Organocatalysis | Chiral Amino Thiourea | Cooperative mechanism involving electrophile and nucleophile activation. | Highly enantioselective cyanosilylation of a wide variety of ketones. organic-chemistry.org |

| Metal-Based Catalysis | Nickel-catalyzed cross-coupling | Mild conditions, good functional group compatibility. | Enantioselective synthesis of diverse α-trifluoromethylated ketones. nih.gov |

| Substrate Control | Chiral Imines | In situ generation of trifluoroacetaldehyde (B10831) followed by asymmetric C-C bond formation. | Synthesis of (S)-β-hydroxy-β-polyfluoroalkyl ketones in good yields. nih.gov |

Exploration of Novel Reaction Pathways and Applications

Beyond established synthetic routes, future research will aim to uncover novel reaction pathways and expand the applications of this compound and its derivatives.

Key research avenues include:

New Synthetic Methods: Researchers are continuously exploring new ways to synthesize nitriles and fluorinated compounds. duq.edu This includes developing novel fluorination agents and catalytic systems that can introduce the trifluoromethyl group with high efficiency and selectivity. mdpi.comresearchgate.net

Functional Group Transformations: The nitrile and hydroxyl groups of this compound make it a versatile intermediate. Future work will explore its transformation into other valuable functional groups and molecular scaffolds. For example, the conversion of nitriles into unique oxazolyl sulfonyl fluoride (B91410) "warheads" has potential applications in medicinal chemistry and drug discovery. acs.org

Medicinal and Materials Science Applications: The trifluoromethyl group is a key feature in many pharmaceuticals. nih.govnih.gov A significant research direction is the use of trifluoromethylated building blocks like this compound to synthesize novel drug candidates and investigate their biological activities. Similarly, the unique properties conferred by the trifluoromethyl group could be exploited in the development of advanced materials.

Integration with Flow Chemistry and High-Throughput Synthesis

To bridge the gap between laboratory-scale synthesis and industrial production, the integration of modern technologies like flow chemistry and high-throughput screening is essential.

Future developments will focus on:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. purdue.eduuc.pt Developing continuous flow processes for the synthesis of this compound is a key goal. rsc.org This can involve using packed-bed reactors with immobilized catalysts or enzymes, allowing for efficient and continuous production. rsc.orgscispace.com

High-Throughput Experimentation (HTE): HTE is a powerful tool for rapidly screening and optimizing reaction conditions. purdue.edu By using automated platforms, researchers can quickly explore a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis, saving significant time and resources. nih.gov

Process Automation and Integration: The ultimate goal is to develop fully automated and integrated systems that combine synthesis, purification, and analysis in a continuous fashion. nih.gov Such platforms would not only accelerate the discovery of new synthetic routes but also facilitate the efficient and scalable production of important chemical compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(trifluoromethyl)butanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanohydrin formation. A common approach involves reacting a trifluoromethyl ketone precursor (e.g., 2-(trifluoromethyl)butan-2-one) with a cyanide source (e.g., KCN or TMSCN) under acidic or basic conditions. For example, using NaH as a base in DMF at reflux (80–100°C) can yield ~60–75% product. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and purity due to differences in polarity and stabilization of intermediates .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (δ ~3.5–4.0 ppm) and nitrile carbon (δ ~115–120 ppm) are key identifiers. Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm).

- IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and -CN (~2240 cm⁻¹) confirm functional groups.

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities in complex mixtures .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Methodological Answer :

- Solubility : Highly polar solvents (e.g., DMSO, MeOH) dissolve the compound effectively; low solubility in hexane or ether.

- Stability : Hydrolyzes slowly in aqueous acidic/basic conditions. Store under inert atmosphere at 2–8°C to prevent degradation.

- Hazard Profile : Nitriles require precautions (e.g., fume hoods, PPE) due to potential cyanide release under thermal stress .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. Molecular dynamics (MD) simulations model solvent effects on transition states. For example, trifluoromethyl groups increase electrophilicity at the nitrile carbon, favoring nucleophilic attack by amines or thiols. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis using this compound?

- Methodological Answer :

- Controlled Replicates : Reproduce studies with standardized catalysts (e.g., chiral oxazaborolidines) and solvents.

- In-situ Monitoring : Use Raman spectroscopy or inline NMR to track enantiomeric excess (ee) during reactions.

- Meta-Analysis : Compare activation energies (ΔG‡) across studies to identify outliers caused by impurities or solvent effects .

Q. How does steric and electronic modulation of the trifluoromethyl group influence biological activity in drug discovery applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., -CF₃ vs. -CH₃) and test against enzyme targets (e.g., kinases).

- Crystallography : Resolve protein-ligand complexes (using SHELX or WinGX) to map binding interactions. The -CF₃ group often enhances binding entropy via hydrophobic effects but may sterically hinder active-site access .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Crystallization Issues : High polarity and hygroscopicity complicate crystal growth.

- Solutions : Use slow vapor diffusion (e.g., ether into DCM solution) or additives (e.g., ionic liquids) to stabilize lattice formation. For X-ray diffraction, collect data at low temperatures (100 K) to minimize thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.